molecular formula C11H5BrF3NO2 B3042358 2-bromo-4-(trifluoromethyl)quinoline-8-carboxylic Acid CAS No. 590372-23-9

2-bromo-4-(trifluoromethyl)quinoline-8-carboxylic Acid

Cat. No.: B3042358
CAS No.: 590372-23-9
M. Wt: 320.06 g/mol
InChI Key: BLFFDHBTAVDNLS-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)quinoline-8-carboxylic acid is a quinoline derivative characterized by the presence of bromine and trifluoromethyl groups. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of bromine and trifluoromethyl groups enhances the compound’s chemical stability and biological activity.

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

The mode of action of this compound is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling reactions , it may influence pathways related to carbon-carbon bond formation. The downstream effects of these pathways could include the synthesis of complex organic compounds.

Result of Action

Given its potential role in suzuki–miyaura coupling reactions , it may contribute to the formation of carbon-carbon bonds, which could have various effects depending on the specific context of the reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the halogen-metal exchange reaction, where a bromoquinoline is treated with a metal reagent to form the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and trifluoromethylation reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-4-(trifluoromethyl)quinoline-8-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
  • 4-Chloro-2,8-bis(trifluoromethyl)quinoline
  • 2-(Trifluoromethyl)quinoline

Comparison: Compared to similar compounds, 2-bromo-4-(trifluoromethyl)quinoline-8-carboxylic acid is unique due to the presence of both bromine and trifluoromethyl groups at specific positions on the quinoline ring. This unique substitution pattern enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)quinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF3NO2/c12-8-4-7(11(13,14)15)5-2-1-3-6(10(17)18)9(5)16-8/h1-4H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFFDHBTAVDNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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